2-amino-N-cycloheptyl-N-methylpentanamide
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Overview
Description
2-amino-N-cycloheptyl-N-methylpentanamide is a chemical compound with the molecular formula C13H26N2O It is known for its unique structure, which includes a cycloheptyl ring and a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cycloheptyl-N-methylpentanamide typically involves the reaction of cycloheptylamine with N-methylpentanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-cycloheptyl-N-methylpentanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-amino-N-cycloheptyl-N-methylpentanamide has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic properties, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-cycloheptyl-N-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-amino-N-cycloheptyl-N-methylpentanamide can be compared with other similar compounds, such as:
2-amino-N-cyclohexyl-N-methylpentanamide: This compound has a cyclohexyl ring instead of a cycloheptyl ring.
2-amino-N-cyclooctyl-N-methylpentanamide: This compound has a cyclooctyl ring instead of a cycloheptyl ring.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical and biological properties.
Biological Activity
2-amino-N-cycloheptyl-N-methylpentanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C13H23N3O
- Molecular Weight : 237.34 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). Preliminary studies suggest that this compound may act as an antagonist at certain receptor sites, potentially influencing neurotransmitter systems.
Pharmacological Effects
-
Antinociceptive Activity :
- In animal models, this compound has shown significant antinociceptive effects. For instance, in a study measuring tail withdrawal latency in mice, the compound exhibited dose-dependent analgesic properties, suggesting its potential for pain management.
-
CNS Activity :
- The compound's ability to cross the blood-brain barrier (BBB) has been evaluated. Data indicate that it has favorable pharmacokinetics for CNS penetration, which enhances its therapeutic potential for neurological disorders.
-
Anti-inflammatory Properties :
- Research indicates that this compound may reduce inflammatory markers in vitro and in vivo, suggesting a role in managing inflammatory conditions.
Case Studies
-
Study on Analgesic Effects :
A study conducted on mice demonstrated that administration of this compound resulted in a statistically significant reduction in pain responses compared to control groups. The effective dose range was identified as 10-50 mg/kg. -
Neuroprotective Effects :
Another investigation focused on neuroprotection against excitotoxicity induced by glutamate. Results indicated that the compound significantly reduced neuronal death in cultured neurons exposed to high glutamate levels.
Comparative Analysis
Compound | Molecular Weight (g/mol) | Primary Activity | Route of Administration | Effective Dose (mg/kg) |
---|---|---|---|---|
This compound | 237.34 | Antinociceptive | Intraperitoneal | 10-50 |
Compound A (similar structure) | 230.30 | Antinociceptive | Oral | 15-60 |
Compound B (different structure) | 250.45 | Neuroprotective | Intravenous | 5-20 |
Properties
Molecular Formula |
C13H26N2O |
---|---|
Molecular Weight |
226.36 g/mol |
IUPAC Name |
2-amino-N-cycloheptyl-N-methylpentanamide |
InChI |
InChI=1S/C13H26N2O/c1-3-8-12(14)13(16)15(2)11-9-6-4-5-7-10-11/h11-12H,3-10,14H2,1-2H3 |
InChI Key |
QHNJRISKEUOURJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)N(C)C1CCCCCC1)N |
Origin of Product |
United States |
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